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molecular formula C8H11ClN2O B8303917 2-[(2-Chloro-6-aminophenyl)amino]ethanol

2-[(2-Chloro-6-aminophenyl)amino]ethanol

Cat. No. B8303917
M. Wt: 186.64 g/mol
InChI Key: WCCDTLCLGOIWAR-UHFFFAOYSA-N
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Patent
US08093402B2

Procedure details

To a solution of 2-[(2-chloro-6-nitrophenyl)amino]ethanol (120 g, 0.554 mol) in methanol (1.5 l) at 60° C. is added a solution of Na2S2O4 (85%, 318 g, 1.55 mol) in water (1.12 l) over 20 min. The obtained suspension is stirred at 60° C. for additional 20 min. The decolourized mixture is allowed to cool and concentrated under vacuum. In an ice bath, 800 ml of 1.5 M NaOH solution is added and the mixture is extracted three times with 500 ml of AcOEt. The organic phase is washed with brine and dried over magnesium sulphate. The solvents are evaporated to give the desired product (72.4 g, 70%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.12 L
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][CH2:12][CH2:13][OH:14].[O-]S(S([O-])=O)=O.[Na+].[Na+]>CO.O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:11][CH2:12][CH2:13][OH:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])NCCO
Name
Quantity
318 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
1.12 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The obtained suspension is stirred at 60° C. for additional 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
In an ice bath, 800 ml of 1.5 M NaOH solution is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with 500 ml of AcOEt
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)N)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 72.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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